7-Chloro-5-nitro-1,3-benzothiazole
Description
Properties
CAS No. |
196205-25-1 |
|---|---|
Molecular Formula |
C7H3ClN2O2S |
Molecular Weight |
214.63 g/mol |
IUPAC Name |
7-chloro-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-1-4(10(11)12)2-6-7(5)13-3-9-6/h1-3H |
InChI Key |
MJNSFEWLDPVGSP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)[N+](=O)[O-] |
Synonyms |
Benzothiazole, 7-chloro-5-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2-Chloro-5-nitro-1,3-benzothiazole
Key Differences :
- Substituent Positions : 2-Chloro-5-nitro-1,3-benzothiazole (CAS 3622-38-6) has chlorine at position 2 and nitro at position 5, whereas 7-chloro-5-nitro-1,3-benzothiazole has chlorine at position 5. This positional variation alters steric and electronic effects.
- Synthesis : The synthesis of 2-chloro-5-nitro derivatives often involves nitration and halogenation steps, as inferred from literature in Bioorganic and Medicinal Chemistry Letters and Journal of Heterocyclic Chemistry .
- However, the chloro position (2 vs. 7) may affect molecular planarity and interactions .
Substituted Benzothiazoles with Aryl Groups
Examples :
- 5-Chloro-2-phenyl-1,3-benzothiazole : Features a phenyl group at position 2 and chlorine at position 4. The dihedral angle between the benzothiazole ring and phenyl group is 15.56°, indicating moderate planarity . This structural feature may enhance π-π stacking in biological systems, contributing to antimicrobial and anticancer activities .
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole: The methoxy group at the para position of the phenyl ring introduces electron-donating effects, which could modulate solubility and target affinity compared to non-substituted phenyl derivatives .
Synthesis: These compounds are typically synthesized via cyclocondensation of 2-aminothiophenol with aldehydes in glycerol under mild conditions (room temperature, 30 minutes), yielding high purity and excellent yields .
Benzoxazole Analogs
Example : 5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole (CAS 143874-02-6):
- Structural Difference: Replaces the benzothiazole sulfur atom with oxygen, forming a benzoxazole core.
- Applications : Benzoxazoles are less common in medicinal chemistry but are explored for their optoelectronic properties .
Data Table: Comparative Analysis of Benzothiazole Derivatives
Research Findings and Implications
- Structural Insights : The dihedral angle in 5-chloro-2-aryl derivatives (e.g., 15.56° in trimethoxyphenyl analogs) suggests partial conjugation between the benzothiazole ring and substituents, which may optimize interactions with enzymes or receptors .
- Biological Activity : Chloro and nitro groups at specific positions correlate with antimicrobial and anticancer properties, but positional isomerism (e.g., Cl at 2 vs. 7) could significantly alter efficacy .
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